molecular formula C23H16Cl2N2O2 B11713564 4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11713564
M. Wt: 423.3 g/mol
InChI Key: IQUFJEPPHAIIQJ-WZIFUNGBSA-N
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Description

4-[(E)-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a benzoxazolyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the dichlorophenyl and benzoxazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(E)-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 4-[(E)-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(2E)-3-(2,4-DICHLOROPHENYL)PROP-2-EN-1-YLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

4-[[(E)-3-(2,4-dichlorophenyl)prop-2-enylidene]amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-4-9-22-20(11-14)27-23(29-22)18-13-17(7-8-21(18)28)26-10-2-3-15-5-6-16(24)12-19(15)25/h2-13,28H,1H3/b3-2+,26-10?

InChI Key

IQUFJEPPHAIIQJ-WZIFUNGBSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl)O

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

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